molecular formula C14H24O B12689589 2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran CAS No. 94278-45-2

2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran

Cat. No.: B12689589
CAS No.: 94278-45-2
M. Wt: 208.34 g/mol
InChI Key: ODEPOTOWUZWOLA-UHFFFAOYSA-N
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Description

2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran is a heterocyclic organic compound with the molecular formula C14H24O and a molecular weight of 208.34 g/mol . It is known for its unique structure, which includes a tetrahydrofuran ring and a methylcyclohexene moiety. This compound is used in various research and industrial applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran can be achieved through several routes. One common method involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid, using manganese (II) acetate and cobalt (II) acetate as catalysts . This reaction yields the desired product with high efficiency. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

CAS No.

94278-45-2

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-[2-(4-methylcyclohex-3-en-1-yl)propyl]oxolane

InChI

InChI=1S/C14H24O/c1-11-5-7-13(8-6-11)12(2)10-14-4-3-9-15-14/h5,12-14H,3-4,6-10H2,1-2H3

InChI Key

ODEPOTOWUZWOLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)CC2CCCO2

Origin of Product

United States

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